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Compound of Interest

Compound Name: 2-Fluorophenethyl bromide

Cat. No.: B1302592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the characterization of

2-Fluorophenethyl bromide. Due to the limited availability of public domain experimental data

for 2-Fluorophenethyl bromide, this guide leverages data from its structural isomer, 4-

Fluorophenethyl bromide, and its parent compound, phenethyl bromide, to provide a

comprehensive analytical comparison. This approach allows for an understanding of the

influence of the fluorine substituent and its position on the phenyl ring on various analytical

parameters.

Data Presentation: A Comparative Summary
The following tables summarize key physical properties and expected trends in spectroscopic

data for 2-Fluorophenethyl bromide and its analogs.

Table 1: Physical and Chromatographic Properties
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Property
2-
Fluoropheneth
yl bromide

4-
Fluoropheneth
yl bromide

Phenethyl
bromide

Key
Differences
and Rationale

Molecular

Formula
C₈H₈BrF C₈H₈BrF C₈H₉Br

The presence of

a fluorine atom in

the fluorinated

analogs.

Molecular Weight 203.05 g/mol 203.05 g/mol 185.06 g/mol

The fluorine

atom increases

the molecular

weight compared

to the non-

fluorinated

parent

compound.

Boiling Point
73-75 °C / 20

mmHg[1]

100-104 °C / 15

mmHg[2]
220-221 °C[1]

The position of

the fluorine atom

influences

intermolecular

forces, leading to

different boiling

points. The

parent

compound has a

significantly

higher boiling

point at

atmospheric

pressure.

Density
1.4458 g/mL at

25 °C[1]

1.4498 g/mL at

25 °C[2]
1.355 g/mL

Fluorination

increases the

density of the

compound.

Refractive Index n20/D 1.5340[1] n20/D 1.534[2] n20/D 1.556 The electronic

environment
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influenced by the

fluorine atom

affects how light

passes through

the substance.

HPLC Retention

Time

Expected to be

similar to

isomers

Varies with

conditions

Varies with

conditions

On a standard

C18 reverse-

phase column,

polarity will be

the main

determinant of

retention time.

The fluorinated

isomers are

expected to have

similar retention

times, potentially

slightly shorter

than the less

polar phenethyl

bromide

depending on the

mobile phase.

GC Retention

Time

Expected to be

similar to

isomers

Varies with

conditions

Varies with

conditions

Volatility and

interaction with

the stationary

phase will

determine the

retention time.

The fluorinated

isomers will have

very similar

retention times.

Table 2: Spectroscopic Data Comparison
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Analytical
Method

2-
Fluoropheneth
yl bromide
(Expected)

4-
Fluoropheneth
yl bromide
(Experimental/
Expected)

Phenethyl
bromide
(Experimental)

Key
Differences
and Rationale

¹H NMR (CDCl₃)

Aromatic

protons:

Complex

multiplet (~7.0-

7.4 ppm); -

CH₂CH₂Br

protons: Two

triplets (~3.2

ppm, ~3.6 ppm)

with potential H-

F coupling.

Aromatic

protons: Two

pseudo-doublets

(~7.0 ppm, ~7.2

ppm); -

CH₂CH₂Br

protons: Two

triplets (~3.1

ppm, ~3.5 ppm).

[3]

Aromatic

protons: Multiplet

(~7.2-7.4 ppm); -

CH₂CH₂Br

protons: Two

triplets (~3.15

ppm, ~3.54

ppm).[3]

The ortho-

fluorine in 2-

Fluorophenethyl

bromide will

result in complex

splitting patterns

for the aromatic

protons due to

varying coupling

constants (³JHH,

⁴JHH, and JHF).

The para-fluorine

in the 4-isomer

simplifies the

aromatic region

into two distinct

multiplets. The

electron-

withdrawing

effect of fluorine

may cause slight

downfield shifts

of adjacent

protons.

¹³C NMR (CDCl₃) Aromatic

carbons: Multiple

signals (~115-

160 ppm) with C-

F coupling;

Aliphatic

carbons: Two

Aromatic

carbons: Four

signals (~115-

162 ppm) with C-

F coupling;

Aliphatic

carbons: Two

Aromatic

carbons: Four

signals (~126-

139 ppm);

Aliphatic

carbons: Two

signals (~33

The carbon

directly bonded

to fluorine (ipso-

carbon) in the

fluorinated

analogs will

show a large
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signals (~30-40

ppm).

signals (~32

ppm, ~38 ppm).

ppm, ~39 ppm).

[1]

one-bond C-F

coupling

constant. The

ortho, meta, and

para carbons will

also exhibit

smaller C-F

couplings. The

electron-

withdrawing

nature of fluorine

will shift the ipso-

carbon to a lower

field (higher

ppm).

Mass

Spectrometry

(EI)

Molecular Ion:

m/z 202/204

(approx. 1:1

ratio); Base

Peak: Expected

to be m/z 109

(loss of CH₂Br).

Molecular Ion:

m/z 202/204

(approx. 1:1

ratio); Base

Peak: m/z 109.

[4]

Molecular Ion:

m/z 184/186

(approx. 1:1

ratio); Base

Peak: m/z 105

(loss of Br).[5]

All three

compounds will

show a

characteristic

M/M+2 isotopic

pattern due to

the presence of

bromine. The

primary

fragmentation for

the fluorinated

isomers is the

loss of the CH₂Br

radical to form a

stable

fluorotropylium

cation (m/z 109).

For phenethyl

bromide, the loss

of a bromine

radical to form

the phenylethyl
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cation (m/z 105)

is a major

fragmentation

pathway.

FT-IR

C-H (aromatic):

~3050-3100

cm⁻¹; C-H

(aliphatic):

~2850-2960

cm⁻¹; C=C

(aromatic):

~1450-1600

cm⁻¹; C-F:

~1200-1250

cm⁻¹; C-Br:

~550-650 cm⁻¹.

C-H (aromatic):

~3030 cm⁻¹; C-H

(aliphatic): ~2950

cm⁻¹; C=C

(aromatic):

~1510, 1600

cm⁻¹; C-F:

~1220 cm⁻¹; C-

Br: ~630 cm⁻¹.

C-H (aromatic):

~3020-3080

cm⁻¹; C-H

(aliphatic):

~2850-2960

cm⁻¹; C=C

(aromatic):

~1450-1600

cm⁻¹; C-Br: ~690

cm⁻¹.[5]

The key

differentiating

feature will be

the strong C-F

stretching

vibration in the

fluorinated

analogs, which is

absent in

phenethyl

bromide. The

out-of-plane C-H

bending

vibrations in the

fingerprint region

can also help

distinguish

between the

ortho- and para-

substituted

isomers.

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are

general protocols and may require optimization for specific instrumentation and sample

matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and confirm the identity of the analyte.

Instrumentation: 400 MHz NMR Spectrometer.
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Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Protocol:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16.

Relaxation Delay: 1 s.

Data Processing: Apply Fourier transform, phase correction, and baseline correction.

Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

¹³C NMR Protocol:

Pulse Sequence: Proton-decoupled pulse experiment.

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024.

Relaxation Delay: 2 s.

Data Processing: Apply Fourier transform with exponential multiplication, phase correction,

and baseline correction. Calibrate the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of the sample and confirm its molecular weight and

fragmentation pattern.

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.
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Sample Preparation:

Prepare a 1 mg/mL stock solution of the sample in dichloromethane.

Dilute the stock solution to a final concentration of 10-100 µg/mL.

GC-MS Protocol:

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Inlet Temperature: 250 °C.

Injection Volume: 1 µL (splitless mode).

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes.

Ramp: 10 °C/min to 280 °C.

Hold: 5 minutes at 280 °C.

MS Transfer Line Temperature: 280 °C.

Ion Source Temperature: 230 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the sample.

Instrumentation: HPLC system with a UV detector.

Sample Preparation:
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Prepare a 1 mg/mL stock solution of the sample in acetonitrile.

Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

HPLC Protocol:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

A: Water

B: Acetonitrile

Gradient: 60% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 254 nm.

Injection Volume: 10 µL.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

Place one drop of the liquid sample directly onto the ATR crystal.

FT-IR Protocol:

Mode: ATR.

Spectral Range: 4000-400 cm⁻¹.
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Number of Scans: 16.

Resolution: 4 cm⁻¹.

Data Processing: Perform a background scan before acquiring the sample spectrum. The

resulting spectrum should be displayed in absorbance or transmittance mode.

Visualizations
The following diagrams illustrate the general experimental workflows for the characterization of

2-Fluorophenethyl bromide and its analogs.

Sample Preparation GC-MS Analysis
Data Interpretation

2-Fluorophenethyl
Bromide Sample

Dissolve in
Dichloromethane

Dilute to
10-100 µg/mL Inject 1 µL GC Separation

(HP-5MS column)
Electron Ionization

(70 eV)
Mass Detection

(m/z 40-400)
Obtain Total Ion
Chromatogram

Extract Mass Spectrum
of Peak

Identify Fragments
& Molecular Ion

Click to download full resolution via product page

Caption: General experimental workflow for GC-MS analysis.
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Sample Preparation

HPLC System

Data Analysis

Sample

Dissolve in Acetonitrile

Dilute with Mobile Phase

Autosampler

Solvent Delivery System
(Gradient Pump)

C18 Reverse-Phase Column

UV Detector (254 nm)

Generate Chromatogram

Calculate Peak Area
for Purity Assessment

Click to download full resolution via product page

Caption: Workflow for HPLC purity analysis.
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Sample Preparation

Data Acquisition

Data Processing & Interpretation

Sample Dissolve in CDCl₃ Transfer to NMR Tube 400 MHz NMR
Spectrometer

Acquire ¹H Spectrum

Acquire ¹³C Spectrum

Fourier Transform,
Phasing, Baseline Correction

Calibrate to
Solvent Peak

Assign Peaks &
Determine Structure

Click to download full resolution via product page

Caption: Workflow for NMR structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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